REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[C:4](F)[C:3]=1[F:11].[OH-].[NH4+:13]>O>[Br:1][C:2]1[C:3]([F:11])=[C:4]([C:5]([F:9])=[C:6]([F:8])[CH:7]=1)[NH2:13] |f:1.2|
|
Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C(=C1)F)F)F)F
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
|
extracted with hexane
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel flash chromatography (9:1 hexanes/ethyl acetate eluant)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(N)C(=C(C1)F)F)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |